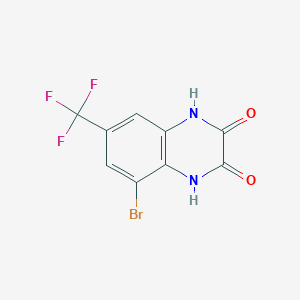

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJFNLLFBTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384250 | |

| Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153504-79-1 | |

| Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoxaline derivative followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Organometallic reagents such as Grignard reagents, halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and its role in anticancer drug development.

Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-7-azaindole: Shares the bromine and azaindole core but lacks the trifluoromethyl group.

5-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a quinoline core instead of quinoxaline.

Uniqueness

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of bromine and trifluoromethyl groups on a quinoxaline core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione (CAS Number: 153504-79-1) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a quinoxaline core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 309.039 g/mol. Its structure includes a bromine atom and a trifluoromethyl group that enhance its reactivity and biological activity.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study evaluating various quinoxaline derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, in vitro tests showed that certain derivatives had IC50 values ranging from 0.01 to 0.06 µg/mL against breast (MCF-7) and lung cancer (NCI-H460) cell lines, outperforming the standard drug doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | 0.01 - 0.06 | Better than Doxorubicin |

| Similar Derivative | NCI-H460 | 1.9 - 2.3 | Comparable to Doxorubicin |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. A recent study highlighted that quinoxaline derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The mechanism involves the downregulation of COX-2 and iNOS pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

Quinoxalines have also been recognized for their antimicrobial potential. Various synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, disrupting cellular signaling pathways involved in growth and proliferation .

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives:

- Anticancer Study : A derivative was tested against multiple cancer cell lines showing promising results with an IC50 lower than doxorubicin.

- Anti-inflammatory Assessment : Compounds were evaluated for their ability to reduce NO levels in inflammatory models, demonstrating significant inhibitory effects compared to standard treatments.

- Antimicrobial Testing : New derivatives were screened against various bacterial strains using disk diffusion methods, yielding positive results indicative of their potential as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione, and how can purity be optimized?

- Methodological Answer : Start with brominated precursors such as 5-Bromo-2,3-dihydrobenzo[b]furan derivatives (e.g., CAS 690632-72-5) for regioselective substitution . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Use HPLC (High-Performance Liquid Chromatography) with UV detection to monitor purity (>97% target) and validate via NMR (¹H/¹³C) and mass spectrometry .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

- Methodological Answer : Conduct solubility tests in DMSO, ethanol, and phosphate buffers (pH 7.4) using UV-Vis spectroscopy. For stability, store aliquots at 0–6°C under inert gas (argon/nitrogen) to prevent decomposition, as recommended for brominated arylboronic acids . Monitor degradation via TLC or LC-MS over 72 hours.

Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns and fluorine coupling (³¹⁹F NMR for trifluoromethyl groups). IR spectroscopy identifies key functional groups (e.g., quinoxaline C=O stretching ~1680 cm⁻¹). X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with analogs like 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1) to validate predictions . Pair with experimental kinetic studies (e.g., Suzuki-Miyaura coupling) to correlate theoretical and empirical data .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?

- Methodological Answer : Follow the INCHEMBIOL framework: (1) Measure logP (octanol-water partitioning) to assess bioaccumulation potential; (2) Use LC-MS/MS to track abiotic degradation products in simulated wastewater; (3) Conduct acute toxicity assays on Daphnia magna or zebrafish embryos .

Q. How can contradictory data in metabolic pathway studies be resolved?

- Methodological Answer : Apply isotopic labeling (e.g., ¹⁴C or ¹⁹F tags) to trace metabolites in hepatic microsomal assays. Use high-resolution mass spectrometry (HRMS) to differentiate between isobaric degradation products. Cross-validate with in silico tools like MetaSite for cytochrome P450 metabolism prediction .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., reaction temperature, stoichiometry). Use DoE (Design of Experiments) to optimize variables like catalyst loading (Pd/Cu systems) and bromine scavengers (e.g., thiophene derivatives) .

Key Considerations for Experimental Design

- Contradictions in Data : For instance, brominated quinoxaline derivatives may exhibit varying stability under light vs. dark conditions. Replicate experiments under controlled lighting (e.g., amber vials) and report ambient conditions explicitly .

- Advanced Applications : Prioritize studies on its role as a NMDA receptor antagonist (structural analogs suggest neuropharmacological potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.